molecular formula C8H11NO B1210026 m-Tyramine CAS No. 588-05-6

m-Tyramine

Cat. No.: B1210026
CAS No.: 588-05-6
M. Wt: 137.18 g/mol
InChI Key: GHFGJTVYMNRGBY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

meta-Tyramine is involved in several biochemical reactions. It interacts with enzymes such as aromatic amino acid decarboxylase, which converts meta-tyrosine to meta-tyramine. Additionally, meta-tyramine can be metabolized into dopamine via the action of cytochrome P450 2D6 enzymes in humans . The interactions between meta-tyramine and these enzymes are crucial for its role in neurotransmission and other physiological processes.

Cellular Effects

meta-Tyramine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, meta-tyramine can act as a neuromodulator, affecting neurotransmitter release and receptor activity. It also has cardiovascular effects, such as modulating blood pressure, and can influence immune cell function .

Molecular Mechanism

The molecular mechanism of meta-tyramine involves its interaction with specific biomolecules. meta-Tyramine binds to trace amine-associated receptors, which are G protein-coupled receptors involved in neurotransmission. This binding can lead to the activation or inhibition of various signaling pathways, resulting in changes in gene expression and enzyme activity. Additionally, meta-tyramine can inhibit monoamine oxidase enzymes, leading to increased levels of other biogenic amines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of meta-tyramine can change over time. The stability and degradation of meta-tyramine are important factors that influence its long-term effects on cellular function. Studies have shown that meta-tyramine can be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to meta-tyramine can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of meta-tyramine vary with different dosages in animal models. At low doses, meta-tyramine can have beneficial effects, such as modulating neurotransmitter release and improving cognitive function. At high doses, meta-tyramine can have toxic effects, including inducing hypertension and causing adverse cardiovascular events. Threshold effects have been observed, where the impact of meta-tyramine changes significantly at certain dosage levels .

Metabolic Pathways

meta-Tyramine is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase enzymes, which convert it into 4-hydroxyphenylacetaldehyde. This metabolite can then be further processed by other enzymes, such as aldehyde dehydrogenase, to produce 4-hydroxyphenylacetic acid. These metabolic pathways are essential for regulating the levels of meta-tyramine and its metabolites in the body .

Transport and Distribution

meta-Tyramine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as organic cation transporters. Once inside the cells, meta-tyramine can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for the proper functioning of meta-tyramine in different tissues .

Subcellular Localization

The subcellular localization of meta-tyramine is important for its activity and function. meta-Tyramine can be found in various cellular compartments, including the cytoplasm and organelles such as mitochondria. Targeting signals and post-translational modifications can direct meta-tyramine to specific compartments, where it can exert its effects on cellular processes. The localization of meta-tyramine within cells is essential for its role in modulating neurotransmission and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tyramine can be synthesized through the decarboxylation of meta-tyrosine using aromatic amino acid decarboxylase . This enzyme-mediated reaction is a common method for producing biogenic amines from their corresponding amino acids.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the enzymatic decarboxylation of meta-tyrosine. This process can be optimized for large-scale production by using recombinant enzymes and bioreactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: m-Tyramine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products:

    Oxidation: Produces 3-hydroxyphenylacetaldehyde and 3-hydroxyphenylacetic acid.

    Reduction: Produces various amine derivatives.

    Substitution: Produces substituted phenethylamines.

Scientific Research Applications

Pharmacological Applications

1.1 Neurotransmitter Release

m-Tyramine functions as an indirect sympathomimetic agent by promoting the release of norepinephrine from sympathetic nerve endings. This mechanism underlies its hypertensive effects, making it relevant in studies related to cardiovascular health. Research indicates that this compound can influence blood pressure and heart rate, which is critical for understanding its role in hypertension and related disorders .

1.2 Migraine Management

Studies have shown that dietary intake of tyramine, including this compound, can trigger migraines in susceptible individuals. Consequently, a low-tyramine diet is often recommended for migraine sufferers to mitigate headache frequency and severity . This relationship highlights the importance of understanding tyramine's role in neurovascular dynamics.

Dietary Implications

2.1 Food Sources and Health Risks

This compound is commonly found in aged cheeses, fermented products, and certain alcoholic beverages. High levels of tyramine consumption can pose health risks, particularly for individuals taking monoamine oxidase inhibitors (MAOIs), as it may lead to hypertensive crises . Understanding the dietary sources of this compound is essential for managing intake among sensitive populations.

Genetic and Metabolic Considerations

3.1 Genetic Polymorphisms

Research has demonstrated that genetic variations in metabolic pathways can significantly affect individual responses to this compound. For instance, polymorphisms in the genes encoding monoamine oxidase A (MAO-A) can alter the metabolism of tyramine, leading to variability in pharmacokinetics and pharmacodynamics among different individuals . This genetic aspect is crucial for personalized medicine approaches.

3.2 Phenylketonuria (PKU)

In patients with phenylketonuria, elevated levels of phenylalanine can interfere with the synthesis of neurotransmitters such as dopamine and serotonin. Studies indicate that this compound may play a role in modulating these neurotransmitter systems, which are often disrupted in PKU patients . Understanding this relationship could inform dietary management strategies for individuals with PKU.

Case Studies and Research Findings

Study TitleFocusFindings
Highly Variable Pharmacokinetics of Tyramine in HumansPharmacokineticsIdentified genetic polymorphisms affecting tyramine metabolism; significant interindividual variability observed .
An Altered Gene Expression Profile in Tyramine-Exposed Intestinal CellsGenotoxicityThis compound exposure led to upregulation of genes associated with DNA damage response .
Effect of Tyramine in Migraine: A Double-Blind StudyClinical ApplicationInvestigated the relationship between dietary tyramine and migraine incidence; recommended low-tyramine diets for migraine prevention .

Comparison with Similar Compounds

Uniqueness: m-Tyramine is unique due to its specific interaction with adrenergic and dopaminergic systems and its role as a trace amine neuromodulator. Its positional isomerism with para-Tyramine allows for distinct biological activities and metabolic pathways .

Biological Activity

m-Tyramine, a naturally occurring monoamine compound, is a derivative of tyrosine and has garnered attention for its various biological activities, particularly in relation to neurotransmission and its interactions with monoamine oxidase (MAO) enzymes. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a biogenic amine that plays a significant role in the central nervous system (CNS) as a neuromodulator. It is synthesized from the amino acid tyrosine and is structurally related to other catecholamines. The compound is primarily metabolized by MAO, which catalyzes its oxidative deamination.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic factors and the presence of MAO inhibitors. Studies have shown that the absorption and systemic exposure to tyramine can vary significantly among individuals due to genetic polymorphisms in transporters and enzymes involved in its metabolism.

  • Absorption : Oral administration of this compound results in variable plasma concentrations, which are affected by the presence of food and individual metabolic rates. For instance, one study reported that the mean area under the curve (AUC) for tyramine after oral dosing was 3.74 min·ng/mL, indicating substantial interindividual variability in absorption rates .
  • Metabolism : this compound is primarily metabolized by MAO-A in the gut and liver. Genetic variations in MAO-A can lead to differences in tyramine metabolism, affecting its bioavailability and pressor response .

Pharmacodynamics

The biological effects of this compound are largely mediated through its action on adrenergic receptors. It can induce vasoconstriction and increase blood pressure by releasing norepinephrine from sympathetic nerve endings.

  • Pressor Response : The pressor effects of this compound are significantly amplified when MAO is inhibited. For instance, patients on MAO inhibitors exhibit exaggerated responses to tyramine ingestion, with studies showing that doses as low as 20 mg can lead to significant hypertensive crises .
  • Clinical Implications : The interaction between dietary tyramine and MAO inhibitors necessitates dietary restrictions for patients taking these medications to avoid hypertensive episodes triggered by tyramine-rich foods such as aged cheeses and fermented products .

Case Studies

Several case studies illustrate the clinical relevance of this compound's biological activity:

  • Hypertensive Crisis : A notable case involved a patient who experienced a hypertensive crisis after consuming cheese while on phenelzine, a non-selective MAO inhibitor. This incident underscores the need for dietary management in patients receiving MAO therapy .
  • Migraine Trigger : Research has indicated that tyramine ingestion can precipitate migraine attacks in susceptible individuals. A systematic review found that 200 mg doses of tyramine were associated with headache onset in migraine patients .

Research Findings

Recent studies have expanded our understanding of this compound's role in various physiological processes:

  • Genetic Influences : A study examining the pharmacogenetics of tyramine showed that variations in OCT1 and CYP2D6 genes significantly impacted tyramine pharmacokinetics, suggesting personalized approaches to treatment involving tyramine .
  • Neurotransmitter Interactions : In animal models, this compound has been shown to influence dopamine and serotonin synthesis indirectly by modulating precursor availability under conditions such as phenylketonuria (PKU), where elevated phenylalanine levels inhibit neurotransmitter synthesis .

Properties

IUPAC Name

3-(2-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFGJTVYMNRGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3458-98-8 (hydrochloride)
Record name m-Tyramine
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DSSTOX Substance ID

DTXSID50207522
Record name 3-Tyramine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
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Solubility

10.4 mg/mL at 15 °C
Record name m-Tyramine
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CAS No.

588-05-6
Record name m-Tyramine
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Record name m-Tyramine
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Record name 3-Tyramine
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Record name 3-Hydroxyphenethylamine hydrochloride
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Record name M-TYRAMINE
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Record name m-Tyramine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

10% Palladium-carbon catalyst (water content 50%, 86 mg) was added to a solution of 2-(3-benzyloxyphenyl)ethylamine (434 mg, 1.91 mmol, 1.0 eq) in THF (10 ml), and the mixture was stirred at room temperature for 3 hours in a stream of hydrogen. The reaction ma ire was filtered through Celite, and the filtrate was concentrated under reduced pressure to give 2-(3-hydroxyphenyl)ethylamine (250 mg, 95.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
86 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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